molecular formula C4H10ClFN2O2S B2743641 Piperazine-1-sulfonyl fluoride;hydrochloride CAS No. 2305252-58-6

Piperazine-1-sulfonyl fluoride;hydrochloride

Cat. No.: B2743641
CAS No.: 2305252-58-6
M. Wt: 204.64
InChI Key: KGTAIEVEJBDLPU-UHFFFAOYSA-N
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Description

Piperazine-1-sulfonyl fluoride;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Scientific Research Applications

Piperazine-1-sulfonyl fluoride;hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

Piperazine is a GABA receptor agonist. Piperzine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

Piperazine-1-sulfonyl fluoride;hydrochloride is associated with certain safety hazards. It has been classified under GHS05, indicating that it is corrosive. The hazard statements include H314, which means it causes severe skin burns and eye damage. Precautionary measures include avoiding inhalation and contact with skin and eyes, and using personal protective equipment .

Future Directions

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science. Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Piperazine-based antimicrobial polymers have also been developed, showing significant antimicrobial activity against E. coli and S. aureus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine-1-sulfonyl fluoride;hydrochloride typically involves the reaction of piperazine with sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Piperazine-1-sulfonyl fluoride;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its sulfonyl fluoride group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool in various research and industrial applications, distinguishing it from other piperazine derivatives .

Properties

IUPAC Name

piperazine-1-sulfonyl fluoride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FN2O2S.ClH/c5-10(8,9)7-3-1-6-2-4-7;/h6H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTAIEVEJBDLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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